molecular formula C15H26O B1248257 Presilphiperfolan-8beta-ol

Presilphiperfolan-8beta-ol

Cat. No. B1248257
M. Wt: 222.37 g/mol
InChI Key: ZCRYDCBITZERMT-FUQNVFFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Presilphiperfolan-8beta-ol is a sesquiterpenoid consisting of a tricyclic carbon skeleton functionalised by a tertiary hydroxy group. It is a sesquiterpenoid, a tertiary alcohol and an organic tricyclic compound.

Scientific Research Applications

Biosynthesis and Enzymatic Formation

Presilphiperfolan-8beta-ol, a tricyclic sesquiterpene alcohol, is a precursor to the phytotoxin botrydial, with its biosynthesis involving multistep cyclization catalyzed by presilphiperfolan-8beta-ol synthase. This process, studied in the plant pathogen Botrytis cinerea, offers insights into fungal virulence factors and the mechanism of sesquiterpene biosynthesis (Wang, Hopson, Lin, & Cane, 2009).

Synthesis and Structural Studies

The enantioselective total synthesis of presilphiperfolan-8beta-ol and its isomers has been a topic of research, contributing to our understanding of their structures and providing new insights into sesquiterpenoid biosynthesis. This research also aids in the structural confirmation and reassignment of these compounds, which is crucial for understanding their biological activities (Hong & Stoltz, 2012).

Isolation from Natural Sources

Presilphiperfolan-8beta-ol and related compounds have been isolated from various natural sources, like Anemia tomentosa and Senecio hadiensis. This isolation process often involves techniques like chromatography and extensive spectroscopic analysis, providing valuable information about the diversity of natural terpenes and their potential applications (Pinto et al., 2009; Ahmed et al., 2017).

Terpenoid Derivatives and Olfactory Properties

Research into the generation of new terpenoids with a presilphiperfolane skeleton has expanded our understanding of sesquiterpene diversity. Some of these terpenoids exhibit unique olfactory properties, ranging from peppery to fruity scents, demonstrating the potential for applications in fragrance and flavor industries (Harms et al., 2020).

Biotechnological Applications

The reprogramming of sesquiterpene synthases to yield new terpenes with a presilphiperfolane skeleton has been achieved through computer-aided design. This approach allows for the production of novel compounds not naturally formed, highlighting the potential for biotechnological applications in creating new bioactive molecules (Nikolaiczyk et al., 2022).

Synthetic Methodologies

Advancements in synthetic methodologies for presilphiperfolan-8beta-ol have been crucial. Efficient and concise synthesis approaches, such as tandem reactions and supramolecular catalysis, have been developed. These methods not only provide access to the natural product but also enable the synthesis of unnatural derivatives, which are important for exploring the full range of chemical and biological properties of these compounds (Zhang et al., 2017; Syntrivanis et al., 2019).

properties

Product Name

Presilphiperfolan-8beta-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1S,4S,7S,8R,11R)-2,2,4,8-tetramethyltricyclo[5.3.1.04,11]undecan-11-ol

InChI

InChI=1S/C15H26O/c1-10-5-6-12-13(2,3)9-14(4)8-7-11(10)15(12,14)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12+,14+,15-/m1/s1

InChI Key

ZCRYDCBITZERMT-FUQNVFFISA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]3([C@H]1CC[C@]3(CC2(C)C)C)O

Canonical SMILES

CC1CCC2C(CC3(C2(C1CC3)O)C)(C)C

synonyms

presilphiperfolanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Presilphiperfolan-8beta-ol
Reactant of Route 2
Presilphiperfolan-8beta-ol
Reactant of Route 3
Presilphiperfolan-8beta-ol
Reactant of Route 4
Presilphiperfolan-8beta-ol
Reactant of Route 5
Presilphiperfolan-8beta-ol
Reactant of Route 6
Presilphiperfolan-8beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.